REACTION_CXSMILES
|
[C:1]1([CH:7](O)[CH2:8][NH:9][CH2:10][C:11]2[CH:15]=[CH:14][S:13][CH:12]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-].[NH4+]>>[C:1]1([CH:7]2[CH2:8][NH:9][CH2:10][C:11]3[CH:15]=[CH:14][S:13][C:12]2=3)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|
|
Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(CNCC1=CSC=C1)O
|
Name
|
polyphosphoric acid
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction was cooled down to room temperature
|
Type
|
ADDITION
|
Details
|
treated with crushed ice
|
Type
|
EXTRACTION
|
Details
|
The aqueous mixture was extracted twice with dichloromethane
|
Type
|
WASH
|
Details
|
washed with water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic portion was dried with sodium sulfate
|
Type
|
CUSTOM
|
Details
|
to give an oil
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1C2=C(CNC1)C=CS2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |